molecular formula C19H17FN4O3 B12038654 N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B12038654
M. Wt: 368.4 g/mol
InChI Key: CTAJFDLNNAXXBK-SRZZPIQSSA-N
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Description

N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions and have various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2,5-dimethoxybenzaldehyde and 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide involves its ability to form stable complexes with metal ions, which can then interact with biological targets. The compound’s hydrazone moiety allows it to act as a chelating agent, binding to metal ions and modulating their activity. This can lead to inhibition of enzymes or disruption of metal-dependent biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both methoxy and fluorophenyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups allows for diverse interactions with metal ions and biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C19H17FN4O3

Molecular Weight

368.4 g/mol

IUPAC Name

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H17FN4O3/c1-26-15-7-8-18(27-2)13(9-15)11-21-24-19(25)17-10-16(22-23-17)12-3-5-14(20)6-4-12/h3-11H,1-2H3,(H,22,23)(H,24,25)/b21-11+

InChI Key

CTAJFDLNNAXXBK-SRZZPIQSSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F

Origin of Product

United States

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